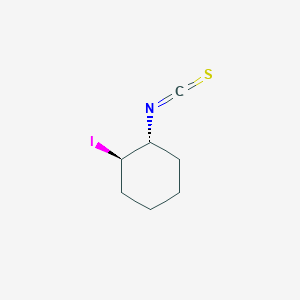
Cyclohexane, 1-iodo-2-isothiocyanato-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1-iodo-2-isothiocyanato-, trans- is a disubstituted cyclohexane compound It features an iodine atom and an isothiocyanate group attached to the cyclohexane ring in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-iodo-2-isothiocyanato-, trans- typically involves the introduction of iodine and isothiocyanate groups to a cyclohexane ring. One common method involves the reaction of trans-1,2-dibromocyclohexane with potassium thiocyanate and sodium iodide under specific conditions to replace the bromine atoms with iodine and isothiocyanate groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-iodo-2-isothiocyanato-, trans- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Addition Reactions: Reagents such as amines and alcohols can react with the isothiocyanate group.
Major Products
Substitution Reactions: Products include azido, cyano, and other substituted cyclohexanes.
Addition Reactions: Products include thiourea derivatives and other addition products.
Scientific Research Applications
Cyclohexane, 1-iodo-2-isothiocyanato-, trans- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexane, 1-iodo-2-isothiocyanato-, trans- involves its ability to participate in nucleophilic substitution and addition reactions. The iodine atom and isothiocyanate group are key functional groups that interact with various molecular targets, facilitating the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1-iodo-2-bromo-, trans-
- Cyclohexane, 1-iodo-2-chloro-, trans-
- Cyclohexane, 1-iodo-2-fluoro-, trans-
Properties
CAS No. |
60211-89-4 |
|---|---|
Molecular Formula |
C7H10INS |
Molecular Weight |
267.13 g/mol |
IUPAC Name |
(1R,2R)-1-iodo-2-isothiocyanatocyclohexane |
InChI |
InChI=1S/C7H10INS/c8-6-3-1-2-4-7(6)9-5-10/h6-7H,1-4H2/t6-,7-/m1/s1 |
InChI Key |
AUBSYMZGYBVPRG-RNFRBKRXSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N=C=S)I |
Canonical SMILES |
C1CCC(C(C1)N=C=S)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















